molecular formula C4H6N4O2S B12355779 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12355779
M. Wt: 174.18 g/mol
InChI Key: ZTRKICVAJKETRR-UHFFFAOYSA-N
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Description

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes an amino group, a nitroso group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one can be achieved through a multi-step process involving the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and distillation are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .

Scientific Research Applications

6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 6-Amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C4H6N4O2S

Molecular Weight

174.18 g/mol

IUPAC Name

6-amino-5-nitroso-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C4H6N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1-2H,5H2,(H2,6,7,9,11)

InChI Key

ZTRKICVAJKETRR-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=S)NC1=O)N)N=O

Origin of Product

United States

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